



Application Note: Labeling of Oligonucleotides with Cy2 Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Cy2-SE (iodine) | |
| Cat. No.: | B15557021 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

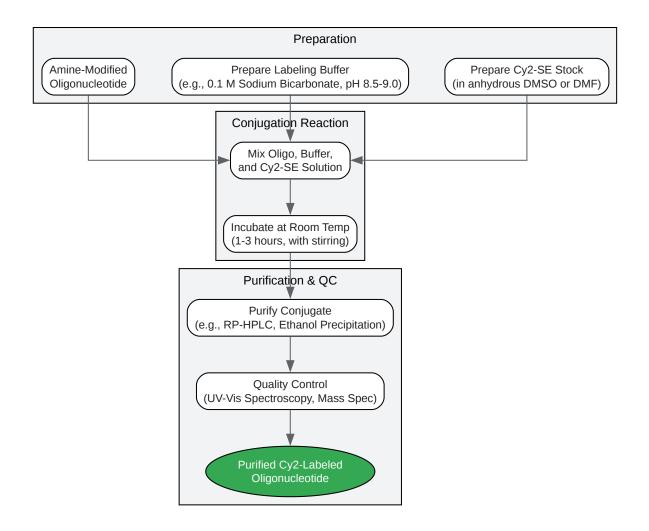
Introduction Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2][3] Applications range from DNA sequencing and PCR to fluorescence in situ hybridization (FISH) and microarray analysis.[1][2] [4] Cyanine 2 (Cy2) is a bright, green-emitting fluorescent dye that can be covalently attached to oligonucleotides.[5] This document provides a detailed protocol for labeling amine-modified oligonucleotides with Cy2 succinimidyl ester (Cy2-SE). The succinimidyl ester moiety readily reacts with primary amines to form a stable amide bond, offering an efficient post-synthesis labeling strategy.[6][7][8][9]

Principle of the Reaction The labeling strategy is based on the chemical reaction between the N-hydroxysuccinimidyl (NHS) ester of Cy2 and a primary aliphatic amine group on a modified oligonucleotide.[5][10] The oligonucleotide must first be synthesized to contain an amino-linker at the 5', 3', or an internal position.[5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable, covalent amide linkage.[9] This post-synthetic conjugation method is highly efficient and specific for primary amines.[6][10]

Experimental Workflow and Methodologies

The overall process involves three main stages: preparation of the amine-modified oligonucleotide, conjugation with Cy2-SE, and purification of the final labeled product.





Click to download full resolution via product page

Figure 1: General workflow for labeling an amine-modified oligonucleotide with Cy2-SE.

Detailed Protocols Materials and Reagents

Amine-modified oligonucleotide (desalted or purified)



- Cy2 Succinimidyl Ester (Cy2-SE)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Tetraborate, pH adjusted to 8.5-9.0.[6][11] (Buffer should be freshly prepared and free of any primary amines, such as Tris). [12]
- Nuclease-free water
- Purification: RP-HPLC system, C18 column, Acetonitrile, Triethylammonium Acetate (TEAA)
 buffer, or materials for ethanol precipitation (3 M NaCl, 100% Ethanol, 70% Ethanol).[12]

Protocol for Labeling Reaction (100 nmol scale)

This protocol is optimized for labeling approximately 100 nmol of an amine-modified oligonucleotide.[6] It can be scaled up or down, but the relative concentrations of the components should be maintained.

- Oligonucleotide Preparation:
 - \circ Dissolve ~100 nmol of the amine-modified oligonucleotide in 225 μL of nuclease-free water.[6]
 - Add 75 μL of 1 M Sodium Bicarbonate buffer to the oligonucleotide solution.
 - Add 150 μL of acetonitrile. The final volume is 450 μL.[6]
- Cy2-SE Dye Preparation:
 - Immediately before use, dissolve 1 mg of Cy2-SE in 30 μL of anhydrous DMSO or DMF.[6]
 It is critical to prepare this solution fresh for each reaction as NHS esters are not stable in solution.[6]
- Conjugation:
 - \circ While vortexing or continuously stirring the oligonucleotide solution, slowly add the 30 μ L of the Cy2-SE solution.[6]



 Incubate the reaction for 3 hours at room temperature with continuous stirring, protected from light.[6] For many reactions, incubation for 1-3 hours is sufficient.[12]

Purification of Labeled Oligonucleotide

Purification is essential to remove unreacted free dye, which can interfere with downstream applications. Reverse-phase HPLC (RP-HPLC) is the recommended method for achieving high purity.[13][14]

- RP-HPLC Purification:
 - The hydrophobic Cy2 dye allows for excellent separation of the labeled oligonucleotide from the unlabeled, amine-modified starting material.[14]
 - Load the reaction mixture onto a C18 reverse-phase column.
 - Elute using a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M TEAA). A typical linear gradient might be 0-75% acetonitrile.[12]
 - Monitor the elution at 260 nm (for the oligonucleotide) and 492 nm (for Cy2 dye). The labeled oligonucleotide will absorb at both wavelengths.
 - Collect the fractions corresponding to the dual-absorbing peak.
- Ethanol Precipitation (Alternative/Additional Step):
 - This method can be used to remove a significant portion of the unconjugated dye but is less effective than HPLC.[12]
 - Add 1/10th volume of 3 M NaCl and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.
 - Incubate at -20°C for at least 30 minutes.[12]
 - Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.
 [12]
 - Carefully discard the supernatant, which contains the majority of the free dye.



- Wash the pellet twice with cold 70% ethanol.
- Briefly dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Quality Control and Quantification

After purification, determine the concentration and labeling efficiency.

- UV-Vis Spectroscopy:
 - Measure the absorbance of the purified solution at 260 nm (A260) for the oligonucleotide and 492 nm (A492) for the Cy2 dye.[5]
 - Concentration (Oligo): Conc (μ M) = (A260 (A492 × CF)) / ϵ _oligo × Dilution Factor.
 - CF is the correction factor for the dye's absorbance at 260 nm (typically ~0.05 for Cy dyes).
 - ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm.
 - Concentration (Dye): Conc (μ M) = A492 / ϵ dye × Dilution Factor.
 - ε dye for Cy2 is approximately 30,000 L·mol⁻¹·cm⁻¹.
 - Labeling Efficiency: (Dye Concentration / Oligo Concentration) × 100%.

Quantitative Data Summary

The final yield of a post-synthesis conjugation reaction depends on the initial synthesis scale and the efficiency of the conjugation and purification steps.



| Oligo Synthesis Scale | Typical Final Yield (nmol) |
|-----------------------|----------------------------|
| 50 nmol | 2 nmol[5] |
| 200 nmol | 5 nmol[5] |
| 1 μmol | 16 nmol[5] |
| 2 μmol | 30 nmol[5] |
| 10 μmol | 150 nmol[5] |

Table 1: Expected yields for post-synthesis NHS ester conjugation. Yields may be lower for oligonucleotides longer than 50 bases.[5]

| Parameter | Cy2 Dye |
|---|--|
| Excitation Maximum (Absorbance) | ~492 nm[5] |
| Emission Maximum | ~510 nm[5] |
| Molar Extinction Coefficient (ε) | ~30,000 cm ⁻¹ M ⁻¹ |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester[5] |
| Reacts With | Primary Amines (R-NH ₂)[6] |
| Table 2: Spectroscopic and reactive properties of Cy2-SE. | |

Application Example: Fluorescence in situ Hybridization (FISH)

Cy2-labeled oligonucleotides are commonly used as probes in FISH experiments to detect and localize specific DNA or RNA sequences within cells or tissues.

Figure 2: Logical diagram of a FISH experiment using a Cy2-labeled probe.

In this application, the Cy2-labeled oligonucleotide probe is introduced to a fixed sample. It hybridizes specifically to its complementary sequence. After washing away unbound probes,



the sample is visualized using a fluorescence microscope equipped with filters appropriate for Cy2 (excitation ~490 nm, emission ~510 nm), revealing the location of the target sequence as a bright green signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. stratech.co.uk [stratech.co.uk]
- 2. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 5. Cy2 N Oligo Modifications from Gene Link [genelink.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. abpbio.com [abpbio.com]
- 8. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 9. Amine-Based Conjugation Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. Cyanine Dye Oligo Labeling Bio-Synthesis, Inc. [biosyn.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific JP [thermofisher.com]
- 12. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 13. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labcluster.com [labcluster.com]



• To cite this document: BenchChem. [Application Note: Labeling of Oligonucleotides with Cy2 Succinimidyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557021#labeling-oligonucleotides-with-cy2-se]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com